molecular formula C24H27O4P B12697240 Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester CAS No. 86864-91-7

Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester

Cat. No.: B12697240
CAS No.: 86864-91-7
M. Wt: 410.4 g/mol
InChI Key: SFRAAVNRABYQOP-UHFFFAOYSA-N
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Description

Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester is an organophosphorus compound characterized by the presence of three aromatic rings substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester typically involves the esterification of phosphoric acid with the corresponding phenols. The reaction is usually carried out under acidic conditions, often using a catalyst to facilitate the esterification process. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is performed at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric acid esters.

    Biology: The compound can be used in the study of enzyme mechanisms involving phosphorylation.

    Industry: It is used in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties.

Mechanism of Action

The mechanism by which phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphorylation agent, transferring its phosphate group to specific substrates. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, bis(2,6-dimethylphenyl) 4-methylphenyl ester
  • Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester

Uniqueness

Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with other molecules. This distinct structure can result in different chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

86864-91-7

Molecular Formula

C24H27O4P

Molecular Weight

410.4 g/mol

IUPAC Name

bis(2,4-dimethylphenyl) (2,6-dimethylphenyl) phosphate

InChI

InChI=1S/C24H27O4P/c1-16-10-12-22(20(5)14-16)26-29(25,27-23-13-11-17(2)15-21(23)6)28-24-18(3)8-7-9-19(24)4/h7-15H,1-6H3

InChI Key

SFRAAVNRABYQOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=CC=C3C)C)C

Origin of Product

United States

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